NUCC-555 is classified as a small molecule inhibitor. It has been documented in various scientific publications and databases, including PubChem and MedKoo, with the CAS number 1060469-90-0. Its discovery involved a combination of high-throughput screening and structure-based drug design, emphasizing its potential as a therapeutic agent in liver diseases and other conditions influenced by activin A signaling .
The synthesis of NUCC-555 involves several sophisticated organic chemistry techniques. The general synthetic route includes:
The industrial production of NUCC-555 requires optimizing reaction conditions to ensure scalability while maintaining reproducibility of results .
NUCC-555 undergoes several key chemical reactions that are pivotal to its functionality:
Common reagents used in these reactions include ruthenium catalysts, formic acid, and solvents like tetrahydrofuran and dimethylformamide .
NUCC-555 functions primarily by antagonizing activin A signaling pathways. It binds selectively to the activin receptor-like kinase 4, inhibiting downstream signaling cascades that lead to cellular responses such as proliferation and apoptosis. This mechanism has been shown to promote liver regeneration while halting fibrosis progression in chronic liver disease models .
Experimental data indicate that NUCC-555 exhibits an IC50 value of approximately 3.67 µM in cell viability assays, demonstrating its effectiveness at modulating activin A activity .
NUCC-555 possesses distinct physical and chemical properties that are relevant for its application:
These properties are critical for its formulation into therapeutic agents .
NUCC-555 holds promise in various scientific applications, particularly in:
Research continues to explore its full potential across these domains, highlighting its significance in modern pharmacology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3